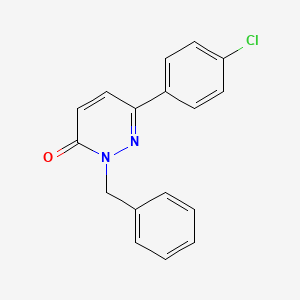

2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The pyridazin-3 (2 H )-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl 5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Chemical Reactions Analysis

Pyridazin-3 (2 H )-one derivatives have been found to exhibit a wide range of pharmacological activities . Easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .

科学的研究の応用

1. Stability and Molecular Mobility Analysis

Miura et al. (2011) conducted a study focusing on the physical stability and molecular mobility of 2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one (K-832) when adsorbed onto silica mesopores. Their research provides insights into the physical stability of amorphous drugs in mesopores, which is crucial for pharmaceutical applications (Miura et al., 2011).

2. Synthesis and Structure-Activity Analysis

Tanaka et al. (1995) synthesized a series of 2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one derivatives and evaluated their affinity towards benzodiazepine receptors in vitro. This research contributes to understanding the structural requirements for binding to benzodiazepine receptors, which is significant for designing new therapeutic agents (Tanaka et al., 1995).

3. Synthesis of Optical Isomers

Nakao et al. (1992) explored the synthesis and biological activities of optical isomers of 2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one. Their work sheds light on the synthesis process and the biological implications of the different isomers, which is valuable in the context of drug development (Nakao et al., 1992).

4. Synthesis of Condensed Pyridazine Derivatives

Nakao et al. (1991) synthesized a series of 2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one derivatives and evaluated their potential as anxiolytic agents. This work contributes to the field of medicinal chemistry, especially in the context of developing new anxiolytic drugs (Nakao et al., 1991).

5. Crystal Structure Analysis

Daoui et al. (2019) performed crystal structure analysis of a pyridazin-3(2H)-one derivative related to 2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one. Their work provides detailed structural information, which is critical for understanding the physical properties and potential applications of these compounds (Daoui et al., 2019).

作用機序

While specific information on the mechanism of action for “2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one” is not available, it’s known that a number of 6-aryl-3 ( 2H )-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Safety and Hazards

While specific safety and hazard information for “2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one” is not available, it’s important to note that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . Therefore, they should be handled with care and used responsibly.

将来の方向性

Given the diverse pharmacological activities of pyridazin-3 (2 H )-one derivatives , this privileged skeleton should be extensively studied for the therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs . Therefore, future research could focus on exploring new synthetic methods and studying the biological activities of the resulting compounds.

特性

IUPAC Name |

2-benzyl-6-(4-chlorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAWKLMBUPNKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-ETHYLQUINAZOLIN-4-YL)OXY]ACETAMIDE](/img/structure/B2450668.png)

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2450669.png)

![4-Cyclobutyl-6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2450675.png)

![Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2450676.png)

![2-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2450679.png)

![N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide](/img/structure/B2450686.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2450688.png)

![[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride](/img/structure/B2450690.png)